molecular formula C23H26O4 B11620246 Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B11620246
M. Wt: 366.4 g/mol
InChI Key: FMIMVBMXDXWUNV-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a tert-butyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the tert-butyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and its benzofuran core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H26O4/c1-6-25-22(24)20-18-13-17(26-14-16-10-8-7-9-15(16)2)11-12-19(18)27-21(20)23(3,4)5/h7-13H,6,14H2,1-5H3

InChI Key

FMIMVBMXDXWUNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C)C(C)(C)C

Origin of Product

United States

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